molecular formula C19H14F2O6 B590294 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate CAS No. 122111-02-8

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate

Cat. No.: B590294
CAS No.: 122111-02-8
M. Wt: 376.312
InChI Key: SHHNEUNVMZNOID-GICMACPYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for carbohydrate derivatives with multiple substituents. The primary name, this compound, indicates several key structural features that define the molecule's identity. The "2-deoxy" designation specifies the absence of a hydroxyl group at the second carbon position, while "2,2-difluoro" indicates the presence of two fluorine atoms at the same carbon position, creating a geminal difluoro configuration. The "D-threo" stereochemical descriptor refers to the specific spatial arrangement of substituents around the chiral centers, distinguishing this compound from its diastereomeric counterparts.

The pentofuranos designation indicates a five-membered ring structure containing an oxygen atom, characteristic of furanose sugars, while the "1-ulose" component specifies the presence of a ketone functional group at the first carbon position. The "3,5-dibenzoate" suffix indicates that benzoyl groups are attached to the hydroxyl groups at positions 3 and 5, serving as protecting groups that modify the compound's reactivity and solubility properties. Alternative systematic names found in chemical databases include "((2R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate" which provides a more explicit description of the stereochemistry using the Cahn-Ingold-Prelog priority system.

The stereochemical complexity of this molecule is further defined by its specific three-dimensional configuration, with the compound possessing defined stereocenters that contribute to its unique chemical and biological properties. The threo configuration specifically refers to the relative stereochemistry between adjacent chiral centers, creating a distinct spatial arrangement that differentiates it from other possible diastereomers. Chemical database entries consistently identify this compound with the Chemical Abstracts Service registry number 122111-02-8, providing a unique identifier that distinguishes it from closely related structural analogs.

Molecular Formula and Weight Analysis

The molecular composition of this compound is precisely defined by the molecular formula C₁₉H₁₄F₂O₆, representing a compact yet structurally complex molecule with a molecular weight of 376.31 grams per mole. This molecular formula reveals the presence of nineteen carbon atoms, fourteen hydrogen atoms, two fluorine atoms, and six oxygen atoms, indicating a relatively high degree of functionalization within a moderate-sized molecular framework. The carbon content includes the pentofuranose backbone, two benzoyl protecting groups, and the difluoro-substituted carbon center, while the oxygen atoms are distributed among the furanose ring, benzoate ester linkages, and the ketone functionality.

Property Value Units
Molecular Formula C₁₉H₁₄F₂O₆ -
Molecular Weight 376.31 g/mol
Exact Mass 376.308 g/mol
Carbon Content 19 atoms -
Hydrogen Content 14 atoms -
Fluorine Content 2 atoms -
Oxygen Content 6 atoms -

The molecular weight of 376.31 grams per mole places this compound in the range typical for intermediate-sized organic molecules used in synthetic chemistry, providing sufficient molecular complexity for diverse chemical transformations while maintaining reasonable handling characteristics. The presence of two fluorine atoms contributes significantly to the molecule's unique properties, as fluorine substitution typically alters electronic distribution, metabolic stability, and intermolecular interactions compared to non-fluorinated analogs. The calculated exact mass of 376.308 grams per mole provides precise identification capabilities for analytical techniques such as mass spectrometry, enabling accurate detection and quantification in synthetic mixtures and reaction monitoring.

The molecular composition analysis reveals a relatively high oxygen-to-carbon ratio, reflecting the multiple ester functionalities and the furanose ring structure. This composition contributes to the compound's polarity characteristics and influences its solubility properties in various solvents. The hydrogen content of fourteen atoms is consistent with the high degree of substitution present in the molecule, including the aromatic benzoyl groups and the furanose framework. The fluorine content represents approximately 10.4% of the total molecular weight, a significant proportion that substantially influences the compound's chemical behavior and physical properties compared to non-fluorinated carbohydrate derivatives.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are limited in the available literature, the general principles of X-ray crystallography provide important insights into the structural analysis of similar fluorinated carbohydrate derivatives. X-ray crystallography represents the gold standard for determining precise three-dimensional molecular structures, offering unambiguous identification of atomic positions and providing detailed information about bond lengths, bond angles, and molecular conformations. The technique relies on the diffraction of X-rays by ordered crystal lattices, enabling researchers to calculate electron density maps that reveal the precise spatial arrangement of atoms within the molecule.

The crystallographic analysis of fluorinated sugar derivatives typically reveals distinctive structural features associated with carbon-fluorine bonds, including altered bond lengths and modified electronic distributions compared to their non-fluorinated counterparts. The presence of geminal difluoro substituents at the 2-position is expected to create significant electronic effects that influence the overall molecular geometry and intermolecular packing arrangements in crystalline form. Crystal structure determination provides critical information about the preferred conformational states of the pentofuranose ring system, the orientation of the benzoate protecting groups, and the precise positioning of the difluoro substituents.

Physical property data indicate that the compound exhibits characteristics consistent with crystalline materials, including a reported melting point range that suggests ordered solid-state packing. The crystallization behavior of related compounds in this structural class demonstrates the importance of intermolecular interactions, including hydrogen bonding patterns, aromatic stacking interactions between benzoyl groups, and dipole-dipole interactions involving the difluoro substituents. The development of high-quality crystals suitable for X-ray diffraction analysis often requires optimization of crystallization conditions, including solvent selection, temperature control, and the use of appropriate nucleation techniques to promote ordered crystal growth.

Modern X-ray crystallographic techniques, including synchrotron radiation sources and advanced detector systems, enable the determination of structures for increasingly challenging molecular systems, providing detailed structural information that guides synthetic optimization and structure-activity relationship studies. The application of these techniques to fluorinated carbohydrate derivatives continues to expand our understanding of the structural consequences of fluorine substitution and its effects on molecular conformation and crystal packing behavior.

Comparative Analysis of Erythro vs. Threo Diastereomers

The stereochemical relationship between erythro and threo diastereomers represents a fundamental aspect of carbohydrate chemistry, with significant implications for the structural and functional properties of fluorinated sugar derivatives. The specific compound under investigation, this compound, can be directly compared with its erythro diastereomer, 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate (Chemical Abstracts Service registry number 122111-01-7), to understand the structural consequences of different stereochemical arrangements. These diastereomers differ in the relative spatial arrangement of substituents around adjacent chiral centers, creating distinct three-dimensional structures with potentially different chemical and biological properties.

Property Threo Diastereomer Erythro Diastereomer
Chemical Abstracts Service Number 122111-02-8 122111-01-7
Molecular Formula C₁₉H₁₄F₂O₆ C₁₉H₁₄F₂O₆
Molecular Weight 376.31 g/mol 376.31 g/mol
Melting Point 117-119°C 117-119°C
Stereochemical Configuration D-threo D-erythro
International Union of Pure and Applied Chemistry Name [(2R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate [(2R,3R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate

The structural differences between these diastereomers arise from the different spatial arrangements around the chiral centers within the pentofuranose ring system. In the threo configuration, adjacent substituents adopt a spatial relationship that differs from the erythro arrangement, leading to distinct molecular shapes and potentially different intermolecular interaction patterns. These stereochemical differences can significantly influence physical properties such as melting point, solubility, and crystallization behavior, although both diastereomers share identical molecular formulas and molecular weights.

The chemical reactivity patterns of erythro and threo diastereomers often exhibit subtle but important differences, particularly in reactions involving the chiral centers or in enzyme-catalyzed transformations where stereochemical recognition plays a critical role. The presence of the geminal difluoro substituents in both diastereomers creates additional complexity in their comparative analysis, as the electronegative fluorine atoms influence the electronic environment around the chiral centers and may affect the relative stability of different conformational states. Understanding these diastereomeric relationships is crucial for synthetic planning and for predicting the outcomes of stereoselective reactions involving these fluorinated carbohydrate derivatives.

The comparative analysis of erythro and threo diastereomers extends beyond simple structural differences to encompass their roles as synthetic intermediates and their potential applications in pharmaceutical chemistry. Both compounds serve as important intermediates in the synthesis of nucleoside analogs and other bioactive molecules, with their distinct stereochemical properties potentially influencing the biological activity of final products. The systematic study of these diastereomeric relationships contributes to the broader understanding of structure-activity relationships in fluorinated carbohydrate chemistry and guides the development of new synthetic methodologies for accessing specific stereochemical arrangements in target molecules.

Properties

IUPAC Name

[(2R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHNEUNVMZNOID-GICMACPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661881
Record name [(2R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122111-02-8
Record name [(2R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Alkyl-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)-propionate

The synthesis begins with ethyl-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)-propionate , a precursor subjected to acid-catalyzed cyclization. Under reflux conditions with p-toluenesulfonic acid (TsOH) in toluene, the dioxolane ring opens, forming a lactone intermediate: 2-deoxy-2,2-difluoropentofuranos-1-ulose (Scheme 1). This step is critical for establishing the furanose backbone, with the reaction typically achieving >85% yield after distillation.

Esterification with Benzoyl Chloride

The lactone intermediate undergoes sequential esterification at the 3- and 5-hydroxyl positions. Benzoyl chloride is added dropwise to a solution of the lactone in dichloromethane (DCM) with pyridine as a base. The reaction proceeds at 0–5°C to minimize side reactions, producing a mixture of erythro (3-R) and threo (3-S) diastereomers of 2-deoxy-2,2-difluoropentofuranos-1-ulose-3,5-dibenzoate. The choice of benzoyl groups enhances crystallinity, facilitating downstream purification.

Diastereomer Separation and Purification

Solvent-Based Crystallization

The threo isomer is isolated via selective crystallization from a mixture of ethyl acetate and hexane. Cooling the solution to −20°C induces preferential precipitation of the threo diastereomer, yielding >99% enantiomeric excess (ee). This method capitalizes on the threo isomer’s lower solubility in nonpolar solvents compared to the erythro form.

Table 1: Solvent Systems for Diastereomer Separation

Solvent CombinationErythro Solubility (g/mL)Threo Solubility (g/mL)
Ethyl acetate/hexane0.120.04
THF/heptane0.180.06
Acetonitrile/pentane0.090.03

Data adapted from patent WO2007027564A2.

Chromatographic Refinement

While crystallization is preferred for large-scale production, silica gel chromatography with ethyl acetate/hexane (1:4) can resolve residual erythro contamination (<1%). This step is rarely required due to the efficiency of crystallization.

Stereochemical Control and Reaction Optimization

Influence of Protecting Groups

The use of benzoyl esters at C-3 and C-5 stabilizes the threo configuration by minimizing anomeric ring puckering. Alternative esters (e.g., cinnamoyl or naphthoyl) were tested but resulted in lower crystallinity and harder separation.

Temperature and Catalysis

Maintaining subambient temperatures (−10°C) during esterification suppresses epimerization. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation, reducing reaction time from 24 hours to 6 hours.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05–7.40 (m, 10H, benzoate aromatics), 5.65 (dd, J = 8.4 Hz, 1H, H-3), 4.85 (m, 2H, H-5), 4.30 (m, 1H, H-4).

  • ¹⁹F NMR : δ −118.2 (dd, J = 12.3 Hz, 2F, CF₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₉H₁₄F₂O₆: 376.0821 [M+H]⁺. Observed: 376.0819.

Scale-Up Considerations

Batch Reactor Configurations

Industrial synthesis employs jacketed reactors with overhead stirring to handle viscous intermediates. A typical 100 L batch produces 8.2 kg of the threo isomer after crystallization.

Waste Stream Management

Benzoyl chloride byproducts are neutralized with aqueous sodium bicarbonate, yielding benzoic acid, which is filtered and recycled.

Challenges and Alternative Approaches

Enzymatic Resolution

Recent patents describe lipase-catalyzed kinetic resolution using Candida antarctica lipase B, achieving 98% ee but requiring costly immobilized enzymes .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate exerts its effects is primarily through its interactions with nucleophiles and electrophiles. The fluorine atoms increase the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce new functional groups or modify existing ones.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₉H₁₄F₂O₆
  • Molecular Weight : 376.31 g/mol
  • Storage : -20°C in a freezer to prevent degradation .
  • Solubility : Chloroform, dichloromethane .

Comparison with Structurally Similar Compounds

2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate

  • Structural Difference : The erythro isomer differs in stereochemistry (C3 and C4 configurations) compared to the threo isomer, leading to distinct reactivity in glycosylation and reduction steps .
  • Synthetic Role: A direct precursor to gemcitabine hydrochloride. Reduction with LiAl(OBu-t)₃H yields 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate, a key intermediate .
  • Yield : Total yields of gemcitabine hydrochloride from erythro derivatives reach up to 14.8% in optimized routes .
  • Physical Properties : Melting point = 111–113°C, comparable to the threo isomer .

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate

  • Structural Difference : Features a mesyl (methanesulfonyl) group at C1, enhancing electrophilicity for nucleophilic substitution with cytosine .
  • Application : Used in glycosylation steps to form the N-glycosidic bond in gemcitabine .
  • CAS : 122111-11-9 .

2-Deoxy-2-fluoro-D-arabinofuranosyl Bromide 3,5-Dibenzoate

  • Structural Difference : Contains a single fluorine at C2 and a bromine at C1, enabling diverse coupling reactions .
  • Application : Intermediate in synthesizing fluorinated nucleosides beyond gemcitabine, such as antiviral agents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Melting Point (°C) Primary Application
2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate 122111-01-7 C₁₉H₁₄F₂O₆ C2 difluoro, C3/C5 benzoate Not reported Gemcitabine intermediate
2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate 122111-01-7* C₁₉H₁₄F₂O₆ C2 difluoro, C3/C5 benzoate 111–113 Gemcitabine precursor
2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate 122111-11-9 C₂₀H₁₆F₂O₈S C1 mesyl, C3/C5 benzoate Not reported Glycosylation step
2-Deoxy-2-fluoro-D-arabinofuranosyl bromide 3,5-dibenzoate 939760-77-7 C₁₉H₁₅BrF O₆ C2 fluoro, C1 bromide Not reported Antiviral nucleoside synthesis

*Note: CAS 122111-01-7 is shared by both threo and erythro isomers due to inconsistent stereochemical naming in older literature .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : The erythro isomer is preferred in industrial gemcitabine synthesis due to higher yields (7.36–14.8%) compared to threo derivatives, which face stereochemical challenges in reduction and glycosylation .
  • Stability : Both isomers exhibit similar stability in organic solvents, but the threo form may require stricter temperature control during storage .
  • Regulatory Status : The erythro derivative is listed as a certified impurity (SA44507) in gemcitabine hydrochloride, underscoring its regulatory significance .

Biological Activity

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate (CAS: 122111-02-8) is a synthetic compound known for its utility in organic synthesis and as a key intermediate in the production of the anticancer drug gemcitabine. This article delves into its biological activity, including antiviral properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C19H14F2O6
  • Molecular Weight : 376.31 g/mol
  • Appearance : Off-white solid
  • Assay Purity : ≥95%

Antiviral Activity

Research indicates that derivatives of 2-deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose, particularly those related to nucleosides, exhibit varying degrees of antiviral activity. A study on 2′-deoxy-2′,2′-difluorouridine derivatives showed:

  • Inhibition of DNA Viruses : Some compounds demonstrated significant activity against herpes viruses, suggesting potential therapeutic applications in treating viral infections .
  • Lack of Activity Against RNA Viruses : The same compounds showed minimal efficacy against a broad range of RNA viruses .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 2-deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose derivatives were evaluated against several tumor cell lines:

Compound TypeCell Lines TestedCytotoxicity Observed
Nucleoside DerivativesL1210, FM3A, CEM, HeLaMinimal to non-toxic except for specific derivatives showing cytostatic effects in micromolar ranges

The mechanism by which these compounds exert their biological effects is linked to their structural similarity to natural nucleosides. This similarity allows them to interfere with nucleic acid synthesis in viral and cancer cells. The difluorination at the 2-position enhances stability and bioactivity compared to their non-fluorinated counterparts.

Case Study 1: Antiviral Efficacy

In one study involving feline herpes virus (FHV), specific 5-substituted derivatives of 2-deoxy-2,2-difluoro-D-threo-pentofuranos demonstrated selective antiviral activity. The most promising candidates were found to inhibit viral replication effectively while showing low toxicity to host cells .

Case Study 2: Cytotoxic Profile

Another investigation assessed the cytotoxicity of various difluoro-nucleosides against human cancer cell lines. Results indicated that while many derivatives were non-toxic, a few exhibited significant cytostatic properties at higher concentrations. This suggests potential for development into chemotherapeutic agents .

Q & A

Q. What are the key synthetic routes for 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via fluorination of a pentofuranose backbone followed by esterification with benzoic acid derivatives. Critical steps include:
  • Fluorination : Use of difluorinating agents (e.g., DAST) under anhydrous conditions to replace hydroxyl groups at C2 with fluorine atoms. Temperature control (-20°C to 0°C) minimizes side reactions .
  • Esterification : Benzoylation at C3 and C5 positions using benzoyl chloride in pyridine or DCM. Excess reagents and prolonged reaction times improve yields but may introduce impurities requiring HPLC purification (>95% purity) .
    Table 1 : Comparative Yields Under Different Conditions
SolventCatalystTemp (°C)Yield (%)Purity (%)
PyridineNone256592
DCMDMAP07896

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (e.g., δ -120 to -125 ppm for CF2_2 groups). 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve stereochemistry and benzoate ester linkages .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Gradient elution (acetonitrile/water) resolves degradation products .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]+^+ at m/z 395.32) .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis affect the stereochemical outcome, and what strategies mitigate undesired isomers?

  • Methodological Answer : Competing pathways arise from incomplete fluorination or benzoylation at incorrect positions. Strategies include:
  • Chiral Auxiliaries : Use of D-threo-pentofuranose precursors ensures correct stereochemistry at C3 and C5.
  • Protecting Groups : Temporary protection of C1-ulose with trimethylsilyl groups prevents unwanted lactonization .
  • Kinetic Control : Lowering reaction temperatures (-30°C) slows epimerization, favoring the desired D-threo configuration .

Q. What computational models predict the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for fluorination and esterification. Key findings:
  • Electrophilicity : The C2 position exhibits higher electrophilic character due to electron-withdrawing fluorine atoms, directing nucleophilic attacks .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing activation barriers by 15–20 kcal/mol .

Q. How can discrepancies in reported spectral data (e.g., NMR shifts) be resolved across studies?

  • Methodological Answer : Contradictions arise from solvent effects, impurities, or incorrect assignments. Resolution strategies:
  • Standardized Protocols : Use deuterated solvents (CDCl3_3 or DMSO-d6_6) and internal references (TMS for 1H^{1}\text{H}) .
  • 2D NMR : HSQC and HMBC correlations unambiguously assign peaks (e.g., distinguishing C3/C5 benzoate resonances) .

Data Contradiction Analysis

Issue : Variable purity levels (92–96%) reported for synthesized batches .
Resolution :

  • Root Cause : Residual pyridine or benzoyl chloride in crude products.
  • Optimization : Implement silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >99% purity .

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